tert-butyl N-(2-methylpiperidin-4-yl)carbamate hydrochloride
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Overview
Description
tert-butyl N-(2-methylpiperidin-4-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylpiperidin-4-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-methylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(2-methylpiperidin-4-yl)carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often leading to the removal of the tert-butyl group.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: tert-butyl N-(2-methylpiperidin-4-yl)carbamate hydrochloride is used as a building block in organic synthesis. It is often employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibitors and receptor ligands .
Medicine: It can be used to synthesize compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methylpiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl methyl (piperidin-4-yl)carbamate
- tert-Butyl methyl (piperidin-4-ylmethyl)carbamate
Comparison: While these compounds share a similar core structure, tert-butyl N-(2-methylpiperidin-4-yl)carbamate hydrochloride is unique due to the presence of the 2-methyl group on the piperidine ring. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties .
Properties
CAS No. |
1423025-96-0 |
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Molecular Formula |
C11H23ClN2O2 |
Molecular Weight |
250.76 |
IUPAC Name |
tert-butyl N-(2-methylpiperidin-4-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H |
InChI Key |
AAXPAHGOEJLWNJ-UHFFFAOYSA-N |
SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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